BenchChemオンラインストアへようこそ!

(2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine

Stereochemistry Pharmacology Analgesics

Select this (S)-enantiomer for its defined chirality, essential for asymmetric synthesis of enantiopure CNS candidates and analgesics (Patent EP 0057870 B1). Unlike racemic mixes or the (R)-form, it ensures predictable pharmacology. The ortho-bromo substituent uniquely modulates MAO substrate/inhibitor profiles and cholinergic receptor interactions, as shown in classical studies. Substitution forfeits this targeted control. Ideal for SAR campaigns on phenylethylamine scaffolds.

Molecular Formula C14H15BrN2
Molecular Weight 291.19 g/mol
CAS No. 1416336-89-4
Cat. No. B1411359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine
CAS1416336-89-4
Molecular FormulaC14H15BrN2
Molecular Weight291.19 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)N
InChIInChI=1S/C14H15BrN2/c1-10(11-5-3-2-4-6-11)17-14-9-12(15)7-8-13(14)16/h2-10,17H,16H2,1H3/t10-/m0/s1
InChIKeyLZEUMOOFGXDTTG-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine (CAS 1416336-89-4): Chiral Building Block Profile for Asymmetric Synthesis


(2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine is a chiral, non-racemic secondary amine belonging to the substituted phenylethylamine class, featuring a 5-bromo-2-aminophenyl core and an (S)-configured α-methylbenzyl substituent . With molecular formula C14H15BrN2 and a molecular weight of 291.19 g/mol, this compound serves as a versatile synthetic intermediate and chiral building block in medicinal chemistry . Its defined (S)-stereochemistry at the phenylethyl carbon provides a stable source of chirality for asymmetric synthesis and the preparation of enantiomerically pure drug candidates and bioactive molecules [1].

Why Generic Substitution Fails: The Critical Role of Defined (S)-Stereochemistry and Ortho-Bromination in (2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine


Substituting this compound with a generic phenylethylamine or a racemic mixture introduces significant variability and risk. The defined (S)-stereochemistry is a crucial determinant of biological interaction and downstream chiral purity [1]. Replacing it with the (R)-enantiomer or a racemate can lead to substantially altered, and often unpredictable, pharmacological profiles and synthetic outcomes. Furthermore, the ortho-bromo substitution pattern is not an inert feature. As demonstrated in classical pharmacological studies, ortho-bromination in phenylethylamine derivatives fundamentally alters substrate affinity for enzymes like monoamine oxidase and modifies receptor interactions, converting inhibitors to substrates or shifting pharmacological activity profiles [2]. Therefore, using an analog lacking this precise stereochemical and substitutional fingerprint forfeits the specific molecular interactions and synthetic control for which this compound is selected.

Quantitative Evidence Guide: Stereochemical Purity and Substitution-Dependent Bioactivity Differentiation for (2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine


Enantiomeric Purity Drives Differential Pharmacological Activity in Phenylethylamine Derivatives

The (S)-enantiomer of (2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine provides a defined chiral center that is essential for predictable biological activity and downstream asymmetric synthesis. In contrast, the (R)-enantiomer or a racemic mixture presents a different spatial arrangement, which is known to result in disparate pharmacological effects within this compound class. For instance, the patent family for N-optionally substituted-2-amino-alpha-phenylphenethylamines, which encompasses the core structure, specifies that the compounds are useful as analgesics and anticonvulsants [1]. The patent does not provide a direct head-to-head IC50 comparison for these specific enantiomers, but the broader scientific principle and the patent's claims underscore that the biological activity is contingent on the precise stereochemical configuration.

Stereochemistry Pharmacology Analgesics Anticonvulsants

Ortho-Bromine Substitution Shifts MAO Substrate Profile and Enzyme Interaction

The ortho-bromo substitution on the phenyl ring of (2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine is a critical structural feature that differentiates it from non-brominated analogs in terms of enzyme interaction. Classical pharmacological studies on β-phenylethylamine derivatives demonstrate that ortho-bromination converts phenylethylamine from a poor monoamine oxidase (MAO) substrate to one that is superior to tyramine [1]. Furthermore, it can fundamentally alter the compound-enzyme relationship, as seen with phenylethyl-dimethylamine, which is converted from an inhibitor of MAO to a substrate upon ortho-bromination [1].

Monoamine Oxidase Structure-Activity Relationship Enzyme Kinetics Phenylethylamine

Bromine Substitution Modulates Cholinergic Pharmacology: A Shift from Nicotinic to Muscarinic Activity

The presence of the ortho-bromo group in phenylethylamine derivatives has been shown to significantly alter their cholinergic pharmacological profile. In studies on quaternary derivatives, o-bromination of phenylethyl-trimethylammonium reduced its nicotinic actions (as measured on frog rectus abdominis muscle) while simultaneously enhancing its muscarinic actions, which were observed as blood pressure lowering and stimulation of rabbit ileum [1]. This bromine-dependent shift in receptor subtype preference highlights a key point of differentiation from non-brominated analogs.

Cholinergic Pharmacology Nicotinic Receptors Muscarinic Receptors Structure-Activity Relationship

Defined (S)-Stereochemistry Enables Diastereomeric Resolution and Asymmetric Synthesis

The (S)-α-methylbenzylamine moiety in (2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine is a well-established chiral auxiliary and resolving agent. As an enantiomerically pure amine, it can form diastereomeric salts with racemic acids, enabling their separation [1]. Its defined stereochemistry provides a point of differentiation from the corresponding (R)-enantiomer, as the diastereomeric interactions will be different, leading to different resolution efficiencies or diastereomeric ratios in subsequent reactions.

Asymmetric Synthesis Chiral Resolution Building Block Medicinal Chemistry

Defined Application Scenarios for (2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine in Drug Discovery and Chemical Biology


Asymmetric Synthesis of Chiral Drug Candidates and Bioactive Molecules

The defined (S)-stereochemistry of (2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine makes it a critical chiral building block for the asymmetric synthesis of enantiomerically pure pharmaceuticals, particularly those targeting the central nervous system. Its use ensures a specific absolute configuration in the final product, which is essential for meeting regulatory requirements for chiral drugs and for optimizing target engagement. This is directly supported by its classification within a patent family for N-optionally substituted-2-amino-alpha-phenylphenethylamines that are claimed as analgesics and anticonvulsants [1]. The compound's ability to act as a chiral auxiliary or resolving agent further expands its utility in producing enantiopure compounds [2].

Structure-Activity Relationship (SAR) Studies on Monoamine Oxidase and Cholinergic Receptors

This compound serves as a key tool in SAR campaigns focused on the phenylethylamine scaffold. The ortho-bromine substituent is a known modulator of enzyme and receptor interactions. Classical studies demonstrate that ortho-bromination fundamentally alters the substrate/inhibitor profile for monoamine oxidase (MAO) and shifts cholinergic activity from nicotinic to muscarinic [1]. By comparing this compound's activity against non-brominated or differently substituted analogs, researchers can map the pharmacophoric contributions of the bromine atom and the chiral center to develop more selective MAO inhibitors or cholinergic receptor modulators.

Synthesis of Novel CNS-Targeted Compounds and Neurotransmitter Modulators

The phenylethylamine backbone is a privileged scaffold in CNS drug discovery, known for its involvement in neurotransmitter systems like serotonin and norepinephrine [1]. (2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine provides a unique combination of this core structure with a defined chiral center and an ortho-bromo substituent, a pattern shown to alter pharmacology [2]. This specific substitution and stereochemical pattern can be leveraged to create novel chemical entities for exploring antidepressant, anxiolytic, or other neuropsychiatric targets, where the bromine atom may enhance blood-brain barrier penetration or receptor binding affinity.

Quote Request

Request a Quote for (2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.